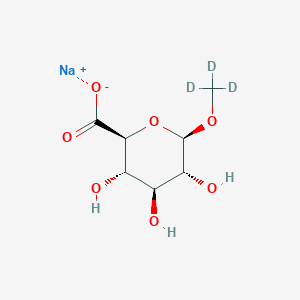
Methyl-d3 Beta-D-Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-d3 Beta-D-Glucuronide Sodium Salt: is a chemical compound with the molecular formula C7H11O7Na and a molecular weight of 230.15 g/mol . It is a sodium salt derivative of methyl beta-D-glucuronide, which is a glycosidic compound. This compound is often used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the chemical reaction of methyl beta-D-glucuronide with sodium hydroxide, resulting in the formation of the sodium salt.
Industrial Production Methods: On an industrial scale, the compound is typically produced through controlled chemical reactions under specific conditions to ensure purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve the replacement of a functional group in the compound with another group, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted compounds.
科学的研究の応用
Chemistry: Methyl-d3 Beta-D-Glucuronide Sodium Salt is used as a chemical reagent in various synthetic pathways and analytical techniques. Biology: It is employed in biological studies to induce the production of specific enzymes, such as beta-D-glucuronidase in Escherichia coli. Medicine: The compound is used in pharmaceutical research to study drug metabolism and enzyme activity. Industry: It finds applications in the production of glycoproteins and other biologically active molecules.
Molecular Targets and Pathways Involved:
Enzyme Induction: this compound induces the production of beta-D-glucuronidase, an enzyme involved in the breakdown of glucuronides.
Pathways: The compound interacts with specific molecular pathways to modulate enzyme activity, which is crucial in various biological processes.
類似化合物との比較
Phenyl-beta-D-glucuronide: Another glycosidic compound used in similar research applications.
Methyl beta-D-glucopyranoside: A related compound with applications in glycosidic chemistry.
Resorufin pentyl ether: Used in biochemical assays and research.
Uniqueness: Methyl-d3 Beta-D-Glucuronide Sodium Salt is unique in its ability to induce specific enzyme production, making it valuable in targeted biological studies.
特性
分子式 |
C7H11NaO7 |
|---|---|
分子量 |
233.17 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(trideuteriomethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1/i1D3; |
InChIキー |
MSQCUKVSFZTPPA-QGPDKJCDSA-M |
異性体SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |
正規SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


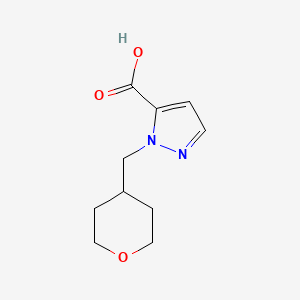
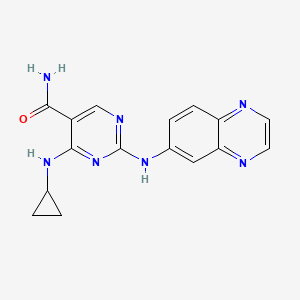


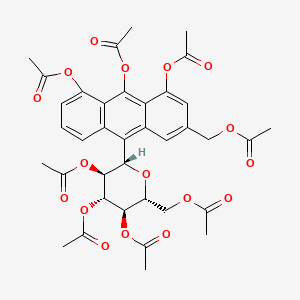
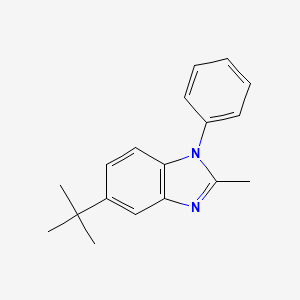
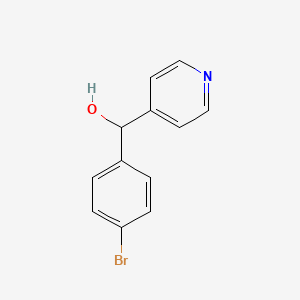
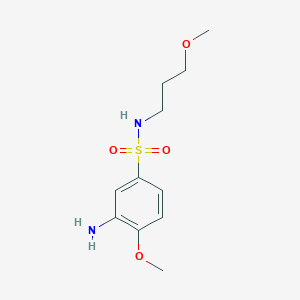
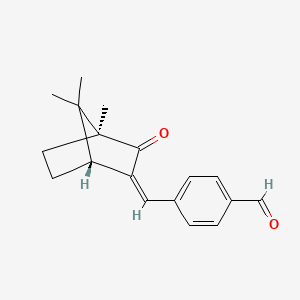

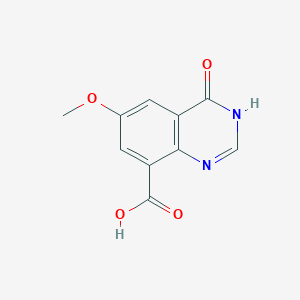
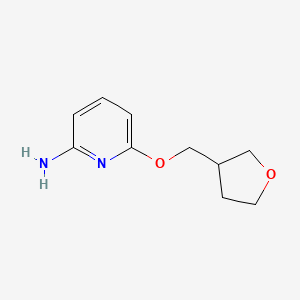
![5-[4-(methylcarbamoyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B15355408.png)

